Product packaging for Antibiotic TA(Cat. No.:)

Antibiotic TA

Cat. No.: B1242893
M. Wt: 623.9 g/mol
InChI Key: VQWNGCSUNKJFLW-ACPVBGRSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antibiotic TA, also known as Myxovirescin, is a macrocyclic secondary metabolite produced by myxobacteria, noted for its broad-spectrum bactericidal activity against a range of Gram-negative and some Gram-positive bacteria . Its structure is a unique 28-membered macrolactam lactone, and it is a promising lead compound due to its novel mechanism of action and specific activity against bacteria without showing toxicity toward fungi, protozoa, or eukaryotic cells . Research has elucidated that the molecular target of this compound is the type II signal peptidase, LspA . This enzyme is responsible for cleaving the signal sequences from prolipoproteins. By inhibiting LspA, this compound disrupts the processing of essential outer membrane lipoproteins, such as Braun's lipoprotein (Lpp) in E. coli , leading to a toxic buildup of mislocalized pro-Lpp and subsequent bacterial cell death . This mechanism is similar to that of the known LspA inhibitor, globomycin . Given its unique target and bactericidal properties, this compound holds significant research value for investigating novel antibacterial strategies, particularly against Gram-negative pathogens, and for studying bacterial lipoprotein biosynthesis and transport .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H61NO8 B1242893 Antibiotic TA

Properties

Molecular Formula

C35H61NO8

Molecular Weight

623.9 g/mol

IUPAC Name

(12Z,14E)-16-ethyl-6,8,9-trihydroxy-12-(methoxymethyl)-25,27-dimethyl-2-propyl-1-oxa-4-azacyclooctacosa-12,14-diene-3,20,28-trione

InChI

InChI=1S/C35H61NO8/c1-6-12-33-34(41)36-23-30(38)22-32(40)31(39)20-19-28(24-43-5)16-10-14-27(7-2)15-11-18-29(37)17-9-8-13-25(3)21-26(4)35(42)44-33/h10,14,16,25-27,30-33,38-40H,6-9,11-13,15,17-24H2,1-5H3,(H,36,41)/b14-10+,28-16-

InChI Key

VQWNGCSUNKJFLW-ACPVBGRSSA-N

Isomeric SMILES

CCCC1C(=O)NCC(CC(C(CC/C(=C/C=C/C(CCCC(=O)CCCCC(CC(C(=O)O1)C)C)CC)/COC)O)O)O

Canonical SMILES

CCCC1C(=O)NCC(CC(C(CCC(=CC=CC(CCCC(=O)CCCCC(CC(C(=O)O1)C)C)CC)COC)O)O)O

Synonyms

antibiotic TA
Myxococcus xanthus antibiotic TA
myxovirescin

Origin of Product

United States

Structural Characterization and Classification of Antibiotic Ta

Classification as a Macrocyclic Polyketide

Antibiotic TA is classified as a macrocyclic polyketide. researchgate.net Polyketides are a large class of natural products synthesized through the repeated condensation of acetyl-CoA and malonyl-CoA subunits, a process catalyzed by large enzyme complexes known as polyketide synthases (PKS). researchgate.net In the case of this compound, its biosynthesis is accomplished via a type I PKS mechanism, where the growing polyketide chain is passed through a series of enzymatic domains within a large, multifunctional protein. researchgate.net The biosynthesis also involves components of nonribosomal peptide synthetases (NRPS), making it a hybrid polyketide-nonribosomal peptide. nih.govnih.gov This intricate biosynthetic pathway results in a large, ring-shaped molecule, characteristic of macrocyclic compounds.

Table 1: Classification of this compound

CategoryClassification
Chemical Class Polyketide
Structural Group Macrocycle
Biosynthetic Pathway Type I Polyketide Synthase (PKS) / Nonribosomal Peptide Synthetase (NRPS) Hybrid
Producing Organism Myxococcus xanthus

Distinctive Structural Features: Macrolactam Lactone Moiety

The most distinctive structural feature of this compound is its 28-membered macrocyclic ring which contains both a lactam (a cyclic amide) and a lactone (a cyclic ester) functional group. nih.govasm.org This combined macrolactam lactone moiety is a novel and defining characteristic of the molecule's architecture. nih.govasm.org The complex structure is further embellished with various modifications, including methylations and hydroxylations at specific positions, which are introduced during the final steps of its biosynthesis to form the bioactive molecule. researchgate.net

Relationship to Known Myxovirescin Analogues (Myxovirescin A1, M-230B, Megovalicin)

This compound is not a unique compound but rather part of a family of closely related natural products. It is, in fact, synonymous with several other named compounds isolated from myxobacteria. nih.govasm.org Research has confirmed that this compound is also known as myxovirescin A1, M-230B, and megovalicin. nih.govasm.orgresearchgate.net These different names arose from independent discoveries and isolations of the same compound by different research groups. nih.gov Therefore, these are not merely analogues but identical structures. The myxovirescins are a family of antibiotics produced by Myxococcus virescens, and this compound (myxovirescin A1) is a key member of this family. nih.gov

Table 2: Synonyms and Analogues of this compound

NameRelationship to this compound
Myxovirescin A1 Synonym
M-230B Synonym
Megovalicin Synonym

Biosynthesis and Genetic Basis of Antibiotic Ta Production

Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) Hybrid System

The biosynthesis of Antibiotic TA is a classic example of a hybrid metabolic pathway, integrating both polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) machinery. nih.govasm.org This hybrid system is responsible for assembling the complex carbon skeleton of the antibiotic from simple precursor molecules. The core structure is a 28-membered macrolactam lactone, a testament to the intricate enzymatic steps involved in its formation. nih.govasm.org

Elucidation of the Biosynthetic Pathway Components

The biosynthetic pathway of this compound is orchestrated by a series of large, multifunctional enzymes. scispace.com Research has identified four type I polyketide synthases (PKSs) designated as TaI, TaL, TaO, and TaP, and a major hybrid PKS/NRPS enzyme known as Ta-1. scispace.comnih.gov These megasynthases work in a coordinated, assembly-line fashion to construct the molecule. scispace.com In addition to these large synthases, a number of monofunctional enzymes, similar to those found in type II fatty acid biosynthesis, are also involved in the process. scispace.comnih.gov

Identification of Glycine-Derived Starter Unit

The initiation of the this compound molecule begins with a unique starter unit derived from the amino acid glycine (B1666218). nih.gov This glycine-derived molecule serves as the primer for the subsequent elongation steps. nih.gov The initial condensation reaction involves this starter unit, setting the stage for the construction of the rest of the molecule. nih.gov This use of an amino acid as a starter unit is a key feature of the hybrid NRPS-PKS nature of the biosynthetic pathway. nih.gov

Role of Acetate (B1210297) Condensations in Elongation

Following the initial priming with the glycine-derived unit, the growing chain is elongated through the sequential condensation of eleven acetate units. nih.gov These condensations are catalyzed by the PKS modules within the enzymatic assembly line. researchgate.netoup.com Each condensation step adds a two-carbon unit from acetate to the growing polyketide chain, which is then subject to various modifications before the next acetate unit is added. oup.com

Genomic Organization of the ta Biosynthetic Gene Cluster

The genes responsible for the production of this compound are not scattered throughout the bacterial chromosome but are instead organized into a large, contiguous cluster. researchgate.netoup.com This clustering facilitates the coordinated regulation and expression of all the necessary biosynthetic genes. acs.org

Analysis of Gene Arrangement and Modularity

The ta biosynthetic gene cluster spans a significant portion of the Myxococcus xanthus chromosome, covering approximately 83 kilobases and encompassing at least 21 open reading frames (ORFs). scispace.comnih.gov The genes within this cluster are arranged in a modular fashion, mirroring the modular nature of the PKS and NRPS enzymes they encode. nih.gov This modular organization is typical for type I PKS systems and allows for a predictable, step-by-step synthesis of the complex antibiotic molecule. nih.gov

Identification of Essential Biosynthetic Genes (e.g., Ta1 gene)

Genetic studies have been crucial in identifying the essential genes within the ta cluster. One of the most critical genes is the Ta1 gene, which encodes a large, hybrid PKS/NRPS megasynthetase. nih.govnih.gov The Ta1 protein is unique in that it contains the first PKS module of the TA biosynthetic pathway on the same polypeptide chain as the peptide synthetase functional unit responsible for incorporating the glycine starter. nih.govcapes.gov.br Disruption of the Ta1 gene through markerless deletion results in the complete loss of this compound production, confirming its essential role in the biosynthesis. nih.gov Other essential genes have also been identified, such as taK, which encodes a bifunctional protein with both ketosynthase and acyltransferase activities, and its inactivation also blocks the production of the antibiotic. oup.com

Post-Modification Steps in this compound Maturation

The initial polyketide chain of this compound undergoes several crucial modifications to become a potent antibiotic. These modifications are essential for its bioactivity and include specific methylations and hydroxylations. microbiologyresearch.orgresearchgate.net The genes responsible for these post-modification steps are located within the TA gene cluster. oup.comnih.gov

The chemical structure of this compound reveals the necessity for several post-modification reactions to create the final active molecule. researchgate.netoup.com These modifications include three C-methylations at positions C-2, C-4, and C-28, and one O-methylation at C-34. microbiologyresearch.org Additionally, a specific hydroxylation event occurs at the C-20 position. microbiologyresearch.orgnih.gov

The hydroxylation at C-20 is catalyzed by a specific cytochrome P450 hydroxylase, an enzyme encoded by a gene within the TA gene cluster. oup.comnih.gov Functional analysis through gene disruption has confirmed that this cytochrome P-450 hydroxylase is indispensable for the production of an active this compound molecule. nih.gov The precursors for the synthesis of the macrocyclic polyketide are acetate, methionine, and glycine. oup.com

The enzymes responsible for these methylation and hydroxylation reactions are critical for the final structure and function of the antibiotic. The timing and mechanisms by which these modifications are integrated into the primary polyketide chain are complex and involve a series of dedicated enzymes. microbiologyresearch.org

Transcriptional Regulation of this compound Biosynthesis

The production of this compound is tightly controlled at the transcriptional level. The genes essential for its biosynthesis are organized in a 40-kb gene cluster and are transcriptionally co-regulated. oup.comoup.com This coordinated expression is crucial for the efficient synthesis of the antibiotic.

A key player in the transcriptional regulation of the TA gene cluster is a NusG-like transcription anti-terminator. oup.comoup.com This protein is encoded by the taA gene, the first gene in this part of the TA cluster. oup.comoup.com The NusG-like protein is essential for the production of this compound, as confirmed by gene disruption studies, but it is not required for the normal growth and development of Myxococcus xanthus. oup.comnih.gov

Transcription anti-terminators like NusG enable the RNA polymerase to read through transcription termination signals, which is particularly important for the effective transcription of long polycistronic operons like the TA gene cluster. oup.comoup.com In E. coli, Nus factors are known to form a complex with RNA polymerase during transcriptional elongation, enhancing its processivity. oup.com The presence of a NusG homolog in the TA cluster suggests a similar mechanism is employed to ensure the complete transcription of the genes required for antibiotic synthesis. oup.comoup.com

All the genes located within the 40-kb TA cluster have been found to be co-regulated. oup.comoup.com This co-regulation ensures that all the necessary components for the biosynthesis and modification of this compound are produced in a coordinated manner. Studies using the transposon Tn5lac as a promoter probe have demonstrated this transcriptional co-regulation. oup.com

The TA gene cluster contains not only the genes for the polyketide synthase but also several genes involved in post-modification steps. oup.com The co-regulation of these genes is a common feature in the biosynthesis of complex secondary metabolites, ensuring the efficient assembly of the final product. Two regulatory mutations that lead to an increase in the transcription of TA synthesis genes have been identified and mapped within this 40-kb cluster. nih.gov These mutations were shown to enhance the transcription of three out of four tested TA genes, further highlighting the intricate regulatory network governing antibiotic production. nih.gov

Mechanism of Action of Antibiotic Ta at the Molecular and Cellular Levels

Elucidation of the Molecular Target: Type II Signal Peptidase (LspA)

In a parallel genetic approach, a comprehensive E. coli plasmid library (the ASKA library) was screened for clones that, when overexpressed, conferred resistance to Antibiotic TA. nih.govasm.orgnih.gov This screening led to the isolation of the lspA gene. nih.govasm.orgnih.gov LspA is the essential enzyme that cleaves the signal sequence from prolipoproteins during their processing. nih.govasm.org The finding that overexpression of LspA leads to resistance is a strong indicator that the enzyme is the direct molecular target of the antibiotic. nih.govmdpi.com

Inhibition of Lipoprotein Processing (Lpp Prolipoprotein)

Biochemical investigations have confirmed that this compound functions by inhibiting the activity of LspA. nih.govasm.org Specifically, it blocks the processing of prolipoproteins, such as the major outer membrane prolipoprotein (pro-Lpp) in E. coli. nih.govnih.gov In experiments where Lpp expression was induced in E. coli cells, treatment with this compound resulted in the accumulation of the unprocessed, higher molecular weight form of Lpp (pro-Lpp) and a corresponding decrease in the mature, processed form. nih.govasm.org This demonstrates a direct inhibition of the cleavage step performed by LspA. nih.govasm.org The inhibition of Lpp processing was observed at sub-MIC (Minimum Inhibitory Concentration) levels of this compound, highlighting its potency as an LspA inhibitor. nih.govasm.org

The inhibition of LspA and the subsequent block in lipoprotein processing leads to the accumulation of unprocessed prolipoproteins in the bacterial inner membrane. mdpi.comresearchgate.net This mislocalization has toxic consequences for the cell. mdpi.com The buildup of mislocalized pro-Lpp in the inner membrane is believed to be a primary cause of cell death. nih.govasm.orgresearchgate.net This is supported by the genetic evidence from resistant mutants; a blockage in Lpp expression or the prevention of its covalent attachment to the cell wall confers resistance to this compound by mitigating the toxic accumulation of the mislocalized prolipoprotein. nih.govasm.orgnih.gov

Impact on Bacterial Cell Wall Biosynthesis

Initial metabolic labeling experiments suggested that this compound might interfere with the biosynthesis of the bacterial cell wall. nih.gov Studies showed that it inhibited the incorporation of diaminopimelic acid and uridine (B1682114) diphosphate-N-acetylglucosamine into the cell walls of E. coli. nih.gov

The effect of this compound on cell wall synthesis is now understood to be indirect, stemming from its primary action on LspA. nih.govnih.gov The antibiotic did not block the formation of the lipid intermediate in peptidoglycan (murein) synthesis, but appeared to interfere with the subsequent polymerization of the lipid-disaccharide-pentapeptide. nih.gov This indirect effect is a downstream consequence of the disruption of lipoprotein maturation. Lipoproteins are crucial for the integrity and function of the bacterial outer membrane, which is structurally and functionally linked to the peptidoglycan layer. The toxic accumulation of prolipoproteins in the inner membrane disrupts cellular homeostasis and envelope integrity, which in turn indirectly impairs processes like murein synthesis. mdpi.comresearchgate.net

Dependence of Bactericidal Activity on de novo Protein Synthesis

The bactericidal (cell-killing) activity of this compound is dependent on active cell metabolism, specifically de novo protein synthesis. nih.govasm.org To determine if the antibiotic kills in a target-specific manner, experiments were conducted where bacterial cells were pre-treated with chloramphenicol, a bacteriostatic agent that inhibits protein synthesis. nih.gov This pre-treatment was found to block the rapid bactericidal effects of this compound. nih.govasm.org In contrast, an antibiotic like polymyxin (B74138) B, which disrupts membrane integrity regardless of cell growth, remained effective even when protein synthesis was halted. nih.govasm.org This demonstrates that the lethal action of this compound requires the cell to be actively synthesizing proteins, a characteristic of many antibiotics that target specific essential cellular processes. nih.govnih.govbiomol.com

Comparative Analysis with Other LspA Inhibitors (e.g., Globomycin)

This compound's mechanism of action is often compared to that of globomycin (B1604857), another natural product known to inhibit LspA. nih.govasm.orgmdpi.com

Shared Mechanism: Both this compound and globomycin are inhibitors of type II signal peptidase (LspA) and function by blocking the processing of prolipoproteins. nih.govasm.orgmdpi.com This leads to similar downstream effects, including the toxic accumulation of prolipoproteins in the inner membrane and comparable morphological changes in treated E. coli cells. nih.govresearchgate.netresearchgate.net

Potency and Permeability: While both are effective, research indicates that this compound is more potent than globomycin against E. coli. mdpi.com However, both compounds exhibit poor permeability across the bacterial outer membrane, which can limit their clinical utility. mdpi.com

Chemical Structure: Despite their remarkable similarity in function, the two antibiotics have distinct chemical structures. researchgate.netmdpi.com this compound is a 28-membered macrolactam lactone, whereas globomycin is a hydrophobic cyclic peptide. nih.govresearchgate.netmdpi.com This structural difference indicates a convergent evolution of function, where different molecular scaffolds have been adapted to target the same active site on LspA. researchgate.net

The following table summarizes the key comparative points between this compound and Globomycin.

FeatureThis compound (Myxovirescin)Globomycin
Molecular Target Type II Signal Peptidase (LspA) nih.govasm.orgType II Signal Peptidase (LspA) asm.orgmdpi.com
Primary Effect Inhibition of prolipoprotein processing nih.govasm.orgInhibition of prolipoprotein processing asm.orgresearchgate.net
Chemical Class Macrolactam lactone nih.govresearchgate.netCyclic lipodepsipeptide mdpi.comresearchgate.net
Potency vs. E. coli More potent than globomycin mdpi.comLess potent than this compound mdpi.com
Outer Membrane Permeability Poor mdpi.comPoor mdpi.com

Antimicrobial Spectrum and Efficacy in Preclinical Models

Broad-Spectrum Bactericidal Activity

Antibiotic TA demonstrates rapid, growth-dependent bactericidal activity against a range of bacteria. asm.org Its effectiveness is linked to the active metabolic state of the target cells; its bactericidal action can be halted by bacteriostatic agents that inhibit protein synthesis, such as chloramphenicol. asm.org This indicates that this compound targets essential cellular processes. asm.org

Activity against Gram-Negative Bacteria (e.g., Escherichia coli)

This compound is particularly effective against Gram-negative bacteria, with notable activity against Escherichia coli. asm.orgnih.gov It is considered the primary diffusible substance from M. xanthus that inhibits the growth of E. coli. nih.gov Studies have shown that a mutant strain of M. xanthus unable to produce this compound was significantly impaired in its ability to kill E. coli. nih.gov The minimal inhibitory concentration (MIC) for myxovirescin A against enterobacteria has been reported to be as low as 1 µg/mL. beilstein-journals.org Its mechanism involves inhibiting the type II signal peptidase (LspA), a critical enzyme in the maturation of lipoproteins necessary for the synthesis of the bacterial cell wall. beilstein-journals.orgnih.gov This inhibition disrupts the integrity of the outer membrane. asm.org

Activity against Gram-Positive Bacteria

While its primary strength lies in its activity against Gram-negative organisms, this compound also shows efficacy against some Gram-positive bacteria. asm.orgnih.gov However, its spectrum is selective. For instance, it is not active against Micrococcus luteus, another prey bacterium for M. xanthus. nih.gov This selectivity suggests that the compound's primary role may not be as a universal predatory weapon but is instead more targeted. nih.govbeilstein-journals.org Some research highlights its potential against multidrug-resistant strains of Staphylococcus aureus. smolecule.com

Selectivity of Antibacterial Activity

A key characteristic of this compound is its specific antibacterial action. asm.orgnih.gov It shows no toxicity towards fungi, protozoa, or eukaryotic cells. asm.orgnih.gov This selectivity is a significant advantage, suggesting a specific molecular target within bacteria that is absent or sufficiently different in eukaryotes. asm.orgnih.gov The target has been identified as the type II signal peptidase (LspA), an enzyme essential for bacterial viability but not present in the same form in eukaryotes. beilstein-journals.orgnih.govnih.gov This targeted mechanism prevents the processing of prolipoproteins, leading to a toxic buildup and cell death in susceptible bacteria. nih.gov The selectivity is further demonstrated by its lack of effect on certain Gram-positive bacteria like Micrococcus luteus, indicating that its efficacy is species-dependent. nih.gov

Efficacy in in vitro Bacterial Growth Inhibition Assays

The efficacy of this compound has been quantified through various in vitro assays, primarily through the determination of Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antibiotic that completely inhibits the visible growth of a microorganism. acs.org

For this compound (Myxovirescin A), these assays confirm its potent activity, particularly against Gram-negative bacteria.

OrganismStrainMIC (µg/mL)Reference
EnterobacteriaNot Specified1 beilstein-journals.org
Escherichia coliMG16554 (Concentration for kill kinetics) asm.org
Escherichia coliNot Specified10 (Globomycin, a related inhibitor) nih.gov
Pseudomonas aeruginosaNot Specified16 (Globomycin, a related inhibitor) nih.gov

Zone of inhibition (ZOI) assays also demonstrate its effectiveness. In these tests, a Myxococcus xanthus strain capable of producing this compound creates a clear halo, or zone of inhibition, on a lawn of E. coli, indicating that the diffusible antibiotic is preventing bacterial growth. nih.gov A mutant strain unable to produce TA does not create this zone, confirming TA's role as the major antibacterial agent against E. coli under these conditions. nih.gov

Bacterial Resistance Mechanisms to Antibiotic Ta

Genetic Basis of Resistance in Bacterial Mutants

The development of resistance in bacteria not naturally producing Antibiotic TA often stems from genetic alterations that either modify the antibiotic's target or mitigate its toxic effects.

Studies aimed at understanding the mode of action of this compound have utilized genetic screening to identify resistant mutants. In Escherichia coli, a primary method for acquiring resistance involves mutations within the chromosome. One such specific and significant mutation is the insertion of an IS4 element into the lpp gene. asm.orgnih.gov The lpp gene is responsible for encoding Braun's lipoprotein, which is the most abundant outer membrane protein in E. coli. nih.gov

This lipoprotein is crucial for maintaining the structural integrity of the cell envelope. This compound targets the type II signal peptidase (LspA), an enzyme that processes prolipoproteins like the product of the lpp gene. asm.orgnih.gov Inhibition of LspA leads to an accumulation of unprocessed prolipoproteins in the inner membrane, which is toxic to the cell. By disrupting the lpp gene, the production of this major prolipoprotein is blocked. This disruption alleviates the toxic buildup of mislocalized, unprocessed Lpp that would otherwise occur when LspA is inhibited by this compound. asm.orgnih.gov Therefore, a block in Lpp expression or the prevention of its covalent attachment to the cell wall confers resistance specifically to this antibiotic. asm.orgnih.gov

Role of Target Gene Overexpression in Conferring Resistance (e.g., lspA gene)

A common mechanism of resistance to antibiotics that inhibit a specific enzyme is the overproduction of that target enzyme. This principle holds true for this compound. The molecular target of this compound is the type II signal peptidase, an essential enzyme encoded by the lspA gene. asm.orgnih.govnih.gov

Genetic screening of a comprehensive E. coli plasmid library, known as the ASKA library, which contains thousands of individual E. coli open reading frames (ORFs), identified that clones overexpressing the lspA gene conferred resistance to this compound. asm.orgnih.gov Further investigation confirmed a dose-dependent relationship, where increased expression of the lspA gene resulted in higher levels of resistance to the antibiotic. asm.org The overexpression of LspA essentially titrates the antibiotic, reducing its effective concentration at the active sites of the enzyme and allowing the cell to survive. asm.orgmdpi.com This finding was a crucial piece of evidence in confirming that LspA is the direct molecular target of this compound. asm.org

Intrinsic Resistance Mechanisms in the Producer Strain (Myxococcus xanthus)

The organism that produces an antibiotic must have a way to protect itself from the compound's lethal effects. Myxococcus xanthus, the producer of this compound, possesses robust intrinsic resistance mechanisms. researchgate.net

A key feature of the M. xanthus genome is the presence of multiple copies of the gene encoding the target of this compound. While most bacteria possess a single lspA gene, the genome of M. xanthus DK1622 contains four distinct paralogs, which have been designated lspA1, lspA2, lspA3, and lspA4. nih.govnih.gov

Significantly, two of these paralogs, lspA3 and lspA4, are located directly within the large biosynthetic gene cluster responsible for producing this compound. asm.orgnih.govresearchgate.netnih.govresearchgate.net Their proximity to the synthesis machinery strongly suggests a role in self-resistance. nih.govnih.gov Genetic studies have lent considerable weight to this hypothesis. When each of the four M. xanthus LspA paralogs was expressed in E. coli, all conferred some level of resistance to this compound. However, the LspA3 protein provided the highest degree of protection. nih.govnih.gov It is proposed that all four LspA proteins in M. xanthus can function as type II signal peptidases, with LspA3 and LspA4 potentially having specialized roles in resistance and regulation of the antibiotic's activity, respectively. nih.govnih.gov

GeneLocation in M. xanthusRole in Resistance
lspA1 In an operon with lgt and lspA2, separate from the ta cluster. nih.govresearchgate.netComplements E. coli ΔlspA, confers some resistance when overexpressed. nih.gov
lspA2 In an operon with lgt and lspA1, separate from the ta cluster. nih.govresearchgate.netComplements E. coli ΔlspA, confers some resistance when overexpressed. nih.gov
lspA3 Located within the ta biosynthetic gene cluster. nih.govresearchgate.netresearchgate.netConfers the highest degree of resistance to TA when expressed in E. coli. nih.govnih.gov
lspA4 Located within the ta biosynthetic gene cluster. nih.govresearchgate.netresearchgate.netProposed role in regulation of TA activity and resistance. nih.govnih.gov

Adaptive Responses to this compound Exposure

Beyond specific genetic mutations and intrinsic resistance, bacteria can exhibit adaptive responses to survive in the presence of antibiotics. These responses are often transient and involve physiological adjustments rather than permanent genetic changes. jcdr.netnih.gov

Upon exposure to sublethal concentrations of an antibiotic like TA, bacteria can activate general stress responses. nih.govoup.com These can lead to widespread changes in gene expression, aiming to repair cellular damage and protect the cell. oup.com For instance, damage to the cell envelope caused by the mislocalization of unprocessed lipoproteins could trigger envelope stress responses. oup.com

Another adaptive strategy is the formation of biofilms, a community of cells encased in a protective extracellular matrix. mdpi.com The matrix, often composed of exopolysaccharides, can act as a physical barrier, limiting the penetration of antibiotics. mdpi.com Myxococcus xanthus is known for its complex social behaviors, including the formation of biofilms, which can enhance its tolerance to various antimicrobial agents. mdpi.com

Bacteria may also adapt by altering their metabolic state or growth rate. mdpi.com Entering a slower-growing or dormant state, often referred to as persistence, can make bacteria less susceptible to antibiotics that target active cellular processes. mdpi.com Furthermore, M. xanthus exhibits a phenomenon known as phase variation, where cells can switch between a yellow, swarming phenotype and a tan, non-swarming phenotype. researchgate.net This variation is linked to the production of secondary metabolites; the tan variants show decreased production of this compound. researchgate.net This switching could represent a community-level adaptive response to certain environmental stressors.

Ecological and Biotechnological Significance

Role in Myxobacterial Predation and Interspecies Interactions

Antibiotic TA is a key weapon in the predatory arsenal (B13267) of Myxococcus xanthus. nih.gov Myxobacteria are known for their social and predatory behaviors, often hunting in packs to kill and consume other microorganisms. nih.govfrontiersin.org this compound functions as a diffusible antibacterial agent that plays a crucial role in this process, particularly against Gram-negative bacteria like Escherichia coli. nih.govnih.gov

Research has demonstrated a direct link between the production of this compound and the predatory success of M. xanthus. nih.gov A mutant strain of M. xanthus unable to produce this compound (Δta1) showed a significantly reduced ability to kill E. coli compared to the wild-type strain. nih.govnih.gov This TA-deficient mutant was unable to create a zone of inhibition, a clear area where bacterial growth is prevented, against E. coli, indicating that TA is the primary diffusible agent responsible for this antibacterial activity. nih.gov Conversely, an engineered strain of E. coli that was resistant to this compound also showed increased resistance to predation by M. xanthus. nih.govresearchgate.net

In the complex microbial communities found in soil, the production of antibiotics like TA is a critical factor in interspecies competition and hierarchy. frontiersin.orgoup.com By inhibiting or killing competing bacteria, M. xanthus can secure resources and establish its dominance within the microbial ecosystem. The ability of other species to resist the effects of this compound can, in turn, influence the structure and dynamics of these communities. oup.com

Table 1: Effect of this compound on Myxobacterial Predation

Predator Strain Prey Species Observation Reference
M. xanthus (Wild Type, TA+) E. coli Forms a zone of inhibition and effectively kills the prey. nih.gov
M. xanthus (Δta1, TA-) E. coli No zone of inhibition; defective in killing the prey. nih.gov
M. xanthus (Wild Type, TA+) M. luteus Forms a zone of inhibition and effectively kills the prey. nih.gov
M. xanthus (Δta1, TA-) M. luteus No defect in forming a zone of inhibition or killing the prey. nih.gov

Potential for Biofilm Disruption and Prevention

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). frontiersin.orgmdpi.com These biofilms are notoriously difficult to eradicate and are a major cause of persistent and chronic infections, as they provide a protective barrier against antibiotics and the host immune system. frontiersin.orgnih.gov

This compound has shown promise as an agent for both preventing the formation of and disrupting existing biofilms. nih.gov Its unique adhesive properties allow it to bind strongly to a variety of surfaces, a characteristic that could be exploited to prevent the initial attachment of bacteria, a critical first step in biofilm formation. oup.comoup.com

The bactericidal activity of this compound against a broad spectrum of bacteria, particularly Gram-negative species, makes it a candidate for disrupting established biofilms. nih.gov By killing the bacteria within the biofilm, this compound could potentially compromise the integrity of the biofilm structure, making it more susceptible to clearance by other means. plos.org While direct studies on the efficacy of this compound against specific biofilms are ongoing, its known mechanism of action, which involves inhibiting lipoprotein synthesis, suggests it could be effective against a range of biofilm-forming pathogens. nih.govfrontiersin.org

Strategies for Enhancing this compound Production via Genetic Engineering

The biosynthesis of this compound is a complex process involving a large gene cluster that encodes for a type I polyketide synthase (PKS) system. oup.comnih.gov Enhancing the production of this antibiotic for potential therapeutic and biotechnological applications is a key area of research. Genetic engineering offers several promising strategies to achieve this goal. mcmaster.canih.gov

One approach involves the overexpression of key regulatory genes within the M. xanthus genome that control the expression of the this compound biosynthetic gene cluster. mcmaster.caresearchgate.net Identifying and manipulating these genetic switches can lead to a significant increase in the yield of the antibiotic.

Another strategy is to engineer the biosynthetic pathway itself. This could involve introducing mutations into the genes encoding the PKS enzymes to improve their efficiency or to create novel analogues of this compound with enhanced properties. oup.comnih.gov Furthermore, heterologous expression, which involves transferring the entire this compound gene cluster into a different, faster-growing, or more easily culturable host organism, could provide a more efficient production platform. researchgate.net

Considerations for Synthetic Analogue Development and Optimization Efforts

While this compound holds significant promise, its complex structure presents challenges for large-scale chemical synthesis. nih.gov Therefore, the development of synthetic analogues that are easier to produce and may have improved therapeutic properties is a critical area of focus. nih.govresearchgate.net

The identification of the molecular target of this compound as the type II signal peptidase (LspA) has been a major breakthrough, providing a clear target for rational drug design and optimization efforts. nih.govfrontiersin.org This knowledge allows for the design of smaller, less complex molecules that can still effectively inhibit LspA.

Key considerations in the development of synthetic analogues include:

Potency and Spectrum of Activity: Analogues should ideally exhibit equal or greater potency than the natural product and may be designed to have a broader or more targeted spectrum of activity. biorxiv.orgnih.gov

Physicochemical Properties: Modifications to the structure of this compound can improve its solubility, stability, and pharmacokinetic properties, making it more suitable for therapeutic use. researchgate.net

Synthetic Accessibility: A primary goal is to design analogues that can be synthesized efficiently and cost-effectively through established chemical methods. psu.edu

Structure-activity relationship (SAR) studies, which involve systematically modifying different parts of the molecule and assessing the impact on its biological activity, are crucial in this process. nih.govresearchgate.net Computational modeling and in silico screening can also be employed to predict the activity of potential analogues before they are synthesized, accelerating the discovery process. researchgate.net

Future Directions in Antibiotic Ta Research

Further Elucidation of Regulatory Networks in Biosynthesis

The production of antibiotics in Streptomyces species, the primary source of these compounds, is controlled by intricate regulatory networks. For Tetramycin (B1682769) A, produced by Streptomyces ahygroscopicus, research has identified a biosynthetic gene cluster containing multiple regulatory genes, including ttmRI, ttmRII, ttmRIII, and ttmRIV. oup.comoup.com These genes encode for Large ATP-Binding regulators of the LuxR (LAL) family and PAS-LuxR type regulators, which act as positive regulators, or activators, of tetramycin production. oup.commdpi.com

Future research must focus on dissecting this complex regulatory web more deeply. Key objectives should include:

Mapping the Hierarchy: Determining the precise hierarchical relationship between the known regulators (TtmRI, TtmRII, TtmRIII, TtmRIV) and identifying how they interact to control the expression of biosynthetic genes. oup.comoup.com Studies have shown that these regulators can influence each other's transcription, suggesting a complex cascade that is not yet fully understood. oup.com

Identifying Signaling Molecules: Investigating the specific intracellular or environmental signals that these regulators respond to. Pleiotropic regulators are known to mediate responses to cellular signals, and identifying these triggers could allow for the controlled activation of the tetramycin biosynthetic pathway. frontiersin.org

Network Engineering: Applying synthetic biology and metabolic engineering techniques to rewire the regulatory network. frontiersin.org By systematically overexpressing positive regulators like TtmRIV or inactivating undiscovered negative regulators, it may be possible to significantly enhance the production yields of Tetramycin A, making its large-scale production more viable. frontiersin.org

High-Throughput Screening for Novel Analogues with Improved Activity

While Antibiotic TA shows promise, the discovery of analogues with superior properties is a crucial step toward clinical application. Future efforts should leverage high-throughput screening (HTS) to accelerate this process. This involves the rapid testing of large chemical libraries for desired biological activity. plos.org

A forward-looking strategy would involve several stages:

Library Generation: Creating diverse libraries of Tetramycin A analogues. This can be achieved through semi-synthetic modification of the natural product, focusing on the upper peripheral zone of the tetracycline (B611298) skeleton (positions C7 through C9), which is known to be critical for enhancing biological activity. biomedres.us

Assay Development: Designing and optimizing robust HTS assays. These assays should not only screen for enhanced antimicrobial potency but also for activity against tetracycline-resistant bacterial strains. Whole-organism screening models or cell-free translation assays can be adapted for this purpose. researchgate.net

Screening and Validation: Executing the HTS campaign to identify "hit" compounds. plos.org A pilot HTS has already demonstrated that tetracycline antibiotics can be identified as potent inhibitors of specific enzymes, validating the feasibility of this approach. plos.org Subsequent validation of these hits through dose-response studies and determination of minimum inhibitory concentrations (MIC) is essential. scirp.org

This approach allows for the rapid identification of lead compounds with improved efficacy or the ability to overcome existing resistance mechanisms, paving the way for next-generation tetracycline development. numberanalytics.com

Exploration of Resistance Reversal Strategies

The clinical utility of any tetracycline antibiotic is threatened by the development of bacterial resistance. The three primary mechanisms of resistance to this class are well-documented:

Efflux Pumps: Membrane proteins that actively pump the antibiotic out of the bacterial cell, preventing it from reaching its ribosomal target. wikipedia.orgasm.org

Ribosomal Protection: The production of proteins, such as Tet(M) and Tet(O), that bind to the ribosome and dislodge the tetracycline molecule, allowing protein synthesis to resume. nih.govmedwinpublishers.com

Enzymatic Inactivation: Direct modification and degradation of the antibiotic by bacterial enzymes, which is a less common but emerging threat. wikipedia.orgmedwinpublishers.com

Future research should be directed at discovering and developing "resistance breakers"—compounds that can reverse these mechanisms when co-administered with this compound. Promising avenues include:

Efflux Pump Inhibitors (EPIs): Identifying small molecules that block the function of tetracycline-specific efflux pumps. This would increase the intracellular concentration of this compound, restoring its efficacy.

Inhibitors of Ribosomal Protection Proteins: Screening for compounds that prevent proteins like Tet(M) from binding to the ribosome or carrying out their protective function.

Combination Therapies: Exploring synergistic effects by pairing this compound with other antibiotics or adjuvants. numberanalytics.commarketresearchintellect.com This approach can not only combat resistance but may also broaden the spectrum of activity.

The development of third-generation glycylcyclines, such as tigecycline (B611373), which were specifically designed to evade efflux and ribosomal protection, serves as a successful precedent for these strategies. wikipedia.orgmedwinpublishers.com

Advanced Structural Biology Studies of this compound-Target Interactions

A molecular-level understanding of how an antibiotic binds to its target is fundamental for rational drug design. Tetracyclines, including this compound, function by binding to the 30S subunit of the bacterial ribosome and inhibiting protein synthesis. nih.gov While structures of other tetracyclines bound to the ribosome exist, specific high-resolution data for this compound is a critical future goal.

Future research should employ advanced structural biology techniques with the following aims:

High-Resolution Complex Structure: Determining the cryo-electron microscopy (cryo-EM) structure of this compound bound to the bacterial 70S ribosome. This would reveal the precise atomic interactions, including the role of specific amino acids and nucleotides in the binding pocket, such as nucleotide C1054 in the 16S rRNA. nih.gov

Structure-Based Drug Design: Using the detailed structural information to guide the design of novel analogues. For instance, understanding how the C9 substituent of tigecycline makes additional interactions to increase potency can inform modifications to the Tetramycin A scaffold. nih.gov

Elucidating Resistance Mechanisms: Obtaining high-resolution structures of the ribosome in complex with both this compound and a resistance protein like Tet(M). Such studies have been performed for other tetracyclines and have revealed how the resistance protein directly dislodges the drug, providing a template for designing analogues that are impervious to this action. pnas.org

Improving Selectivity: Investigating structural differences between bacterial ribosomes and human mitochondrial ribosomes. Tetracyclines can sometimes cross-react with mitochondrial ribosomes, leading to side effects. ki.se Future structural work could guide the design of analogues with higher selectivity for the bacterial target, potentially leading to a better safety profile. ki.se

These structural insights are indispensable for the continued evolution of the tetracycline class and for positioning this compound as a viable clinical candidate.

Q & A

Basic Research Questions

Q. How to design experiments to study the role of TA systems in antibiotic resistance?

  • Methodology:

  • Use clinical isolates (e.g., Pseudomonas aeruginosa) and assess antibiotic resistance profiles via automated systems (e.g., Vitek 2) alongside TA gene transcription levels (qPCR) .
  • Apply statistical tests (Shapiro-Wilk for normality, ANOVA/Tukey HSD for multi-group comparisons) to analyze correlations between TA gene expression and resistance phenotypes .
  • Include control strains (e.g., P. aeruginosa ATCC 27853) to validate assay consistency .

Q. What are reliable methods to validate TA system functionality in bacterial isolates?

  • Methodology:

  • Perform homology-based searches using databases like TADB and tools like TAfinder to identify TA modules in bacterial genomes .
  • Combine in silico predictions with experimental validation (e.g., toxin overexpression assays) to confirm growth inhibition and antitoxin neutralization effects .

Advanced Research Questions

Q. How to resolve contradictions in TA system studies (e.g., variable associations with antibiotic resistance)?

  • Methodology:

  • Conduct subgroup analyses based on bacterial phenotypes (e.g., persister cells vs. non-persisters) to account for heterogeneity .
  • Use mixed-effect models to evaluate interactions between TA systems, antibiotic exposure duration (Ta), and population dynamics .
  • Address confounding factors (e.g., horizontal gene transfer) by mapping TA loci to mobile genetic elements (MGEs) and antibiotic resistance genes (ARGs) in pan-genome analyses .

Q. What computational frameworks are effective for identifying novel TA systems in bacterial genomes?

  • Methodology:

  • Reassemble raw sequencing data (NCBI SRA) and apply rule-based criteria to distinguish TA homologs from orphan genes .
  • Integrate tools like ResFinder for ARG annotation and VirulentPred for virulence factor analysis to contextualize TA systems .

Q. How to design pharmacokinetic studies integrating TA system dynamics?

  • Methodology:

  • Measure free and total drug concentrations in plasma via HPLC to assess antibiotic penetration and protein binding .
  • Link pharmacometric endpoints (e.g., %-TA, clinical cure rates) to TA system activity using regression models .

Data Analysis & Interpretation

Q. How to statistically analyze the impact of TA systems on bacterial survival under antibiotic stress?

  • Methodology:

  • Use survival assays with varying antibiotic exposure times (Ta) and quantify lag times to model population persistence .
  • Apply finite-population correction models to address deviations between theoretical predictions and experimental results .

Q. What interdisciplinary approaches enhance TA system research?

  • Methodology:

  • Combine genomic data (e.g., pan-genome analysis) with clinical metadata (e.g., patient treatment outcomes) to identify TA systems with therapeutic relevance .
  • Leverage qualitative frameworks (e.g., Theoretical Domains Framework) to assess prescriber decision-making in antibiotic-TA studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.